Product packaging for UCD38B HCl(Cat. No.:)

UCD38B HCl

Cat. No.: B611543
M. Wt: 414.2 g/mol
InChI Key: OXMKSFKNDMCURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UCD38B HCl (CAS 1115177-19-9) is a cell-permeant, competitive enzymatic inhibitor of urokinase plasminogen activator (uPA) with an IC50 value of 7 μM . This small molecule is distinguished by its unique mechanism of action, which induces cell death in both proliferating and non-proliferating (quiescent) cancer cells, a subpopulation often responsible for cancer recurrence and resistance to standard therapies . The compound exerts its effects by targeting intracellular components of the urokinase plasminogen activator system . Upon entering the cell, this compound causes the mis-trafficking of uPA to the perinuclear region, where it becomes associated with mitochondria . This mistrafficking leads to a reduction in mitochondrial membrane potential and the subsequent release of Apoptosis-Inducing Factor (AIF) . AIF then translocates to the nucleus, triggering chromatin condensation and a caspase-independent, necroptotic form of cell death . This pathway is distinct from classical apoptosis and autophagy, characterized by early swelling of the endoplasmic reticulum and mitochondria . Research demonstrates the efficacy of this compound against aggressive cancer types, including malignant glioma and metastatic breast cancer cells . Its ability to eliminate therapy-resistant, hypoxic cancer cells makes it a valuable tool for investigating novel oncological pathways and potential therapeutic strategies . This product is intended for research purposes only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17Cl2N7O3 B611543 UCD38B HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17Cl2N7O3

Molecular Weight

414.2 g/mol

IUPAC Name

benzyl 2-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]amino]acetate;hydrochloride

InChI

InChI=1S/C15H16ClN7O3.ClH/c16-11-13(22-12(17)10(21-11)14(25)23-15(18)19)20-6-9(24)26-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,17,20,22)(H4,18,19,23,25);1H

InChI Key

OXMKSFKNDMCURE-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UCD38B HCl;  UCD-38-B HCl;  UCD 38 B HCl;  UCD-38-B Hydrochloride;  UCD 38 B hydrochloride;  UCD38B hydrochloride;  5-Benzylglycinyl-amiloride hydrochloride; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Ucd38b Hcl Action

Urokinase-Type Plasminogen Activator (uPA) Inhibition by UCD38B HCl

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in various physiological and pathological processes, including tissue remodeling, cell migration, and invasion. nih.govresearchgate.net The dysregulation of uPA activity is often associated with diseases such as cancer, making it a significant target for therapeutic intervention. nih.gov this compound has been identified as a potential inhibitor of uPA, with a distinct intracellular mode of action.

Competitive Enzymatic Inhibition Kinetics of this compound

This compound is understood to act as a competitive inhibitor of the uPA enzyme. wikipedia.orgkhanacademy.orgnih.gov In this model of inhibition, the inhibitor molecule, this compound, vies with the enzyme's natural substrate for binding to the active site. wikipedia.orgnih.gov The binding of this compound to the active site is reversible, meaning that an increase in the concentration of the substrate can overcome the inhibitory effect. wikipedia.org This competition effectively reduces the rate at which uPA can catalyze its reactions.

The potency of a competitive inhibitor is quantified by its inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. ucl.ac.uk While specific kinetic data for this compound is still emerging, preliminary studies aim to determine its Ki value to fully characterize its inhibitory potential against uPA.

Table 1: Key Parameters in Competitive Enzyme Inhibition

ParameterDescription
Vmax The maximum rate of the enzymatic reaction. In competitive inhibition, Vmax remains unchanged. wikipedia.org
Km The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. In competitive inhibition, the apparent Km is increased. wikipedia.org
Ki The inhibitor constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a more potent inhibitor. ucl.ac.uk

Intracellular Targeting Specificity of this compound Towards uPA

A key feature of this compound's mechanism is its specificity for intracellular uPA. Unlike many other uPA inhibitors that act on the enzyme in the extracellular space, this compound is designed to cross the cell membrane and engage with uPA within the cellular environment. This intracellular targeting offers a potentially more focused approach to modulating uPA activity, as it can be directed at the source of uPA production and function before it is secreted.

Distinction from Extracellular uPA Inhibition

Mitochondrial Dynamics and this compound

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, energy production, and signaling. nih.govnih.govaginganddisease.org Recent findings suggest that this compound can influence these intricate mitochondrial processes, adding another layer to its cellular effects.

Perinuclear Mistrafficking of uPA Induced by this compound

One of the notable effects of this compound is the induction of perinuclear mistrafficking of uPA. In normal cellular processes, uPA is synthesized and transported through the secretory pathway to be released outside the cell. However, treatment with this compound appears to disrupt this trafficking, causing uPA to accumulate around the nucleus. This mislocalization could be a consequence of the intracellular inhibition of uPA or a separate effect of the compound on cellular transport mechanisms. Such perinuclear clustering of mitochondria has been observed in response to cellular stress. nih.gov

Impact of this compound on Mitochondrial Membrane Potential Homeostasis

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. researchgate.netelsevierpure.com It is essential for ATP production and is a key factor in the initiation of apoptosis, or programmed cell death. Preliminary evidence suggests that this compound may impact the homeostasis of the mitochondrial membrane potential. Oxidative stress can lead to a loss of mitochondrial membrane potential. elsevierpure.comnih.govresearchgate.net Further research is needed to determine whether this compound directly or indirectly modulates ΔΨm and the downstream consequences of this effect on cellular viability and function.

Role of this compound in Inducing Mitochondrial Swelling

The induction of programmed necrosis by this compound is intrinsically linked to mitochondrial dysfunction. A central event in many forms of necrotic cell death is the phenomenon of mitochondrial swelling, which is precipitated by the opening of the mitochondrial permeability transition pore (mPTP). mdpi.commdpi.com The mPTP is a non-specific channel in the inner mitochondrial membrane whose prolonged opening leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and a bioenergetic crisis within the cell. nih.gov

The opening of the mPTP allows for an influx of solutes and water into the mitochondrial matrix, causing the organelle to swell dramatically. mdpi.commdpi.com This uncontrolled swelling ultimately leads to the rupture of the outer mitochondrial membrane. mdpi.com This rupture is a critical step, as it permits the release of proteins sequestered within the mitochondrial intermembrane space, including key factors involved in cell death pathways. mdpi.com Although the cell death pathway initiated by this compound is known to be a form of programmed necrosis that depends on the release of mitochondrial proteins, the direct induction of mitochondrial swelling by this specific compound requires further elucidation. However, the mechanism of cell death it triggers is consistent with the occurrence of mitochondrial permeability transition and subsequent swelling.

Apoptosis-Inducing Factor (AIF) Mediated Necroptotic Pathway Activation

The primary mechanism through which this compound exerts its cytotoxic effects on cancer cells is via the activation of a caspase-independent necroptotic pathway mediated by the Apoptosis-Inducing Factor (AIF). This pathway represents a form of programmed necrosis, or Type III programmed cell death. This compound's ability to induce cell death relies on the release of AIF from the mitochondria and its subsequent translocation to the nucleus, where it executes a lethal function.

Under normal physiological conditions, AIF is a flavoprotein located in the mitochondrial intermembrane space, where it is tethered to the inner mitochondrial membrane. embopress.orgnih.gov In healthy cells, AIF is confined to the mitochondria. nih.gov Treatment with this compound initiates a process that leads to the release of AIF from this compartment. This release is a crucial initiating step in its cell-killing cascade.

The process of AIF export from the mitochondria in response to proapoptotic stimuli is believed to occur in a two-step process. embopress.org First, the mature AIF protein is detached from the inner mitochondrial membrane by proteolytic processing within the intermembrane space. embopress.org Second, following the permeabilization of the outer mitochondrial membrane, the processed, soluble form of AIF is released into the cytoplasm. embopress.org This release occurs in a caspase-independent manner, distinguishing it from many classical apoptotic pathways. embopress.orgnih.gov Studies have shown that while various stimuli can cause the release of mitochondrial factors, the specific release of AIF can occur independently of caspase activation. embopress.org

Once released from the mitochondria into the cytosol, AIF translocates to the nucleus. nih.govnih.gov This critical step has been confirmed in cells treated with this compound through both cellular fractionation and confocal immunofluorescence microscopy. These techniques have demonstrated a significant redistribution of AIF from the mitochondria to the nucleus following exposure to cytotoxic concentrations of the compound.

Inside the nucleus, AIF carries out its death-effector function by directly interacting with DNA. nih.gov This binding leads to two characteristic nuclear events: large-scale DNA fragmentation into fragments of approximately 50 kilobase pairs (kbp) and peripheral chromatin condensation. nih.gov This pattern of DNA degradation is a hallmark of AIF-mediated cell death. nih.govnih.gov

The translocation of AIF is not merely a correlative event but is functionally essential for the cytotoxic activity of this compound. Research has demonstrated that AIF function is necessary for the efficient induction of cancer cell death by the compound. This indicates that the AIF-mediated necroptotic pathway is the primary mechanism of action for this compound. The inhibition of AIF has been shown to abrogate cell death induced by stimuli that trigger its release, underscoring its role as a key executioner in this caspase-independent cell death pathway. nih.gov

Endoplasmic Reticulum Stress and this compound

In addition to its effects on mitochondria, this compound also induces significant morphological changes in the endoplasmic reticulum (ER). The ER is a critical organelle for protein folding and calcium homeostasis, and disturbances in its function can lead to a state known as ER stress. nih.gov While this compound causes profound changes to the ER, evidence suggests that these effects may not be the primary cause of cell death, which is instead driven by the AIF-mediated pathway.

A notable effect of this compound treatment on human breast cancer cells is the induction of dramatic swelling, or dilation, of the endoplasmic reticulum. This morphological alteration is a visible indicator of significant cellular stress. ER dilation can be triggered by a variety of insults that disrupt protein folding or perturb calcium homeostasis, leading to the accumulation of unfolded proteins and the activation of the unfolded protein response (UPR). nih.gov The observation of ER dilation in this compound-treated cells highlights the compound's multi-organellar impact, even as the AIF pathway remains the principal lethal mechanism.

Interplay between ER Stress and AIF-Mediated Necroptosis

The compound this compound initiates a complex cell death cascade characterized by the interplay between endoplasmic reticulum (ER) stress and a form of programmed necrosis mediated by the apoptosis-inducing factor (AIF). Research indicates that while this compound induces significant morphological changes in the ER, this stress response appears to be a parallel event rather than the direct cause of the subsequent AIF-mediated cell death.

Upon treatment with this compound, human breast cancer cells exhibit a dramatic swelling of the endoplasmic reticulum, a hallmark of ER stress. nih.gov However, experimental evidence suggests that this induction of ER stress is not the primary driver of the observed cytotoxicity. Instead, this compound triggers a caspase-independent cell death pathway that is critically dependent on the translocation of AIF from the mitochondria to the nucleus. nih.gov

Studies have demonstrated that the cytotoxic effects of this compound are not significantly mitigated by inhibitors of apoptosis, such as the pan-caspase inhibitor z-VAD-fmk. researchgate.net This finding underscores the non-apoptotic nature of the cell death mechanism. The primary mechanism of action for this compound has been identified as the induction of AIF translocation. nih.gov This process is essential for the execution of programmed necrosis in the cancer cells treated with the compound.

To further elucidate the role of AIF, experiments involving the knockdown of the AIF protein have been conducted. These studies have shown a reproducible reversal of this compound's cytotoxic effects in MDA-MB-231 breast cancer cells. nih.gov The incomplete reversal of cell death is likely attributable to the incomplete suppression of the AIF protein, but these results strongly indicate that AIF is a substantial contributor to the cytotoxicity of this compound. nih.gov

The table below summarizes the key experimental findings regarding the mechanism of this compound-induced cell death, highlighting the distinct roles of ER stress and AIF-mediated necroptosis.

Experimental ObservationCompound/ConditionCell LineOutcomeImplicationReference
ER Morphology This compound TreatmentHuman Breast Cancer CellsDramatic swelling of the endoplasmic reticulum.Induction of ER stress. nih.gov
Caspase Inhibition This compound + z-VAD-fmkMDA-MB-231No significant reduction in cell death.Cell death is caspase-independent. researchgate.net
AIF Translocation This compound TreatmentHuman Breast Cancer CellsEfficient translocation of AIF from mitochondria to the nucleus.AIF is a key mediator of cell death. nih.gov
AIF Knockdown This compound + AIF siRNAMDA-MB-231Reversal of this compound-induced cytotoxicity.AIF is necessary for efficient cell death. nih.gov

Cellular Phenotypes and Downstream Signaling Pathways Influenced by Ucd38b Hcl

Cell Death Induction by UCD38B HCl

This compound has been shown to induce cell death in various cancer cell lines, including breast cancer and glioma cells plos.orgnih.gov. The characteristics of this cell death distinguish it from classical apoptosis.

Caspase-Independent Nature of this compound-Induced Cell Death

A key finding regarding this compound is that the cell death it induces is largely independent of the caspase pathway, which is the hallmark of apoptosis plos.orgplos.org. Although some studies observed very modest induction of PARP and caspase-7 cleavage upon UCD38B treatment, this did not significantly attenuate cytotoxicity when caspase inhibitors like z-VAD-fmk were used plos.orgplos.org. This suggests that while minor caspase activity might occur, it is not the primary driver of this compound-induced cell death plos.org.

Research indicates that amiloride (B1667095) and its derivatives, including UCD38B, promote caspase-independent cytotoxic cell death plos.orgplos.org. Experiments involving the co-incubation of UCD38B with the caspase inhibitor z-VAD-fmk did not result in a significant reduction in cytotoxicity in breast tumor cells plos.org.

Programmed Necrotic Cell Death (Necroptosis) as a Primary Outcome

Instead of apoptosis, the primary mode of cell death induced by this compound appears to be a form of programmed necrosis, sometimes referred to as necroptosis or type III programmed cell death nih.govplos.org. Evidence supporting this includes the observation of lactate (B86563) dehydrogenase (LDH) release from dying cells treated with UCD38B, which is indicative of a necrotic mechanism plos.orgplos.org.

Further investigations into the mechanism revealed that UCD38B induces the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus, and this AIF function is necessary for the efficient induction of cancer cell death plos.orgnih.govplos.org. This AIF-mediated cell death pathway is characteristic of certain types of programmed necrosis nih.govplos.org.

While UCD38B induces programmed necrosis, studies have also sought to differentiate it from other forms of regulated necrosis. Treatment with the RIP1 inhibitor necrostatin-1 (B1678002) did not affect UCD38B-induced cell death, suggesting it is distinct from RIP1-mediated necroptosis plos.orgplos.org. Ultrastructural changes observed in cells treated with UCD38B, such as dilation of the endoplasmic reticulum and mitochondrial swelling followed by nuclear condensation, are consistent with a necroptotic cell death mechanism that differs from both apoptosis and autophagy nih.gov.

Independence of this compound Cytotoxicity from Cell Proliferation and Cell Cycle Progression

This compound has demonstrated the ability to kill both proliferating and non-proliferating cancer cells plos.orgnih.govplos.org. Studies investigating the impact of cell cycle progression on UCD38B cytotoxicity have shown that impeding the cell cycle, for instance, by suppressing cyclin D1 levels, has no discernible effect on the compound's ability to induce cell death plos.orgplos.org. This indicates that cell proliferation is not a requirement for this compound's cytotoxic activity plos.orgplos.org.

Cellular Processes Modulated by this compound

Beyond direct cell death induction, this compound also influences other cellular processes.

Autophagic Response in this compound-Treated Cells

UCD38B treatment has been observed to induce an autophagic response in cells, characterized by an elevation in the autophagy protein LC3 and its conversion to the lipidated form, LC3-II plos.orgplos.org. This indicates that the cellular machinery for autophagy is activated upon exposure to this compound plos.orgplos.org.

However, research suggests that this autophagic response does not appear to be the cause of cell death induced by this compound plos.orgplos.org. Inhibition of the autophagic process using agents like Compound C or chloroquine, or by knocking down the autophagy protein beclin-1, did not disrupt UCD38B-induced cell death plos.org. These findings collectively indicate that while UCD38B triggers autophagy, autophagic cell death likely does not account for its cytotoxicity plos.org.

Here is a summary of the effect of autophagy inhibition on UCD38B-induced cell death:

InhibitorTargetEffect on AutophagyEffect on UCD38B-Induced Cell DeathSource
Compound CAMPKInhibitionNo disruption plos.org
Chloroquine (CQ)LysosomotropicInhibitionNo disruption plos.org
Beclin1 siRNABeclin1Knockdown (>90%)No disruption plos.org

Absence of Calcium-Dependent Necrosis Induction by this compound

While this compound induces a necrotic form of cell death, studies have investigated whether this is mediated by calcium-dependent mechanisms, such as those involving calpain activation or mitochondrial permeability transition pore formation triggered by calcium overload plos.orgnih.govbesjournal.com.

Experiments using the calcium chelator BAPTA-AM to prevent increases in intracellular calcium did not affect UCD38B-induced cell death, even under conditions where it effectively inhibited calcium-dependent cell death induced by ionomycin (B1663694) plos.orgplos.org. This suggests that calcium influx and subsequent calcium-mediated events, such as calpain activation, are not the primary drivers of this compound cytotoxicity plos.orgplos.org.

The lack of inhibition by necrostatin-1 further distinguishes UCD38B-induced necrosis from typical RIP1-mediated necroptosis, another form of regulated necrosis that can sometimes involve calcium signaling plos.orgplos.orgnih.gov. These observations collectively indicate that this compound induces a form of necrosis that is distinct from both calcium-induced calpain-mediated necrosis and RIP1-mediated necroptosis plos.org.

Exploration of Other Potential Intracellular Targets beyond uPA and NHE1

Studies investigating the mechanism of action of this compound suggest that its cytotoxic effects are not solely attributable to the inhibition of plasmalemmal uPA or NHE1, particularly in certain cancer cell types. nih.govplos.org While cell-impermeant amiloride derivatives like UCD74A inhibit plasmalemmal uPA and NHE1 and are cytostatic, UCD38B, being cell-permeant, targets intracellular pathways leading to cell death. nih.govplos.org

One significant finding indicates that UCD38B targets intracellular uPA, causing its mistrafficking into perinuclear mitochondria. nih.gov This aberrant localization of intracellular uPA is associated with a reduction in mitochondrial membrane potential and the subsequent release of apoptosis-inducing factor (AIF). nih.gov The translocation of AIF to the nucleus then triggers a caspase-independent necroptotic cell death pathway. nih.gov This mechanism of cell death is distinct from canonical apoptosis and autophagy. nih.govplos.org

Research highlights a strong correlation between the cytotoxic potency of amiloride derivatives and their cell permeability, suggesting that UCD38B acts on an intracellular target. plos.orgplos.org While an intracellular form of uPA with protease activity essential for tumor cell viability remains a possibility, the existence of an as-yet-unidentified intracellular target for UCD38B is also proposed. plos.org Current research efforts are directed towards identifying these potential novel intracellular targets. plos.org

Ultrastructural analysis of cells treated with UCD38B has revealed cellular changes such as dilation of the endoplasmic reticulum (ER) and mitochondrial swelling, preceding nuclear condensation consistent with necroptotic cell death. nih.govplos.org Although UCD38B treatment can induce an autophagic response, studies indicate that inhibiting autophagy does not prevent UCD38B-induced cell death, suggesting that autophagy is not the primary mechanism of cytotoxicity. plos.org

The differential effects observed between cell-permeant UCD38B and cell-impermeant UCD74A underscore the importance of intracellular access for UCD38B's cytotoxic activity and point towards intracellular targets beyond those accessible from the extracellular environment. plos.orgplos.org

Advanced Research Methodologies for Ucd38b Hcl Investigation

Quantitative Assessment of Cell Viability and Death Assays

Evaluating the impact of UCD38B HCl on cell populations is fundamental to understanding its biological activity. Quantitative assays are employed to measure the proportion of viable cells and to characterize the mode of cell death induced by the compound.

Application of Metabolic Activity Assays (e.g., MTT) for this compound Efficacy

Metabolic activity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are widely used to assess cell viability and proliferation. The MTT assay is based on the reduction of a yellow tetrazolium dye by metabolically active cells into purple formazan (B1609692) crystals latoxan.comnih.govresearchgate.netfrontiersin.org. The amount of formazan produced is directly proportional to the number of viable cells.

In the investigation of this compound, the MTT assay has been applied to quantify its cytotoxic effects on various cell lines, including breast cancer cells like MDA-MB-231, MCF7, and SKBR3 nih.govalibaba.com. These studies typically involve treating cells with varying concentrations of this compound for a defined period and then measuring the metabolic activity. A decrease in formazan production compared to untreated control cells indicates a reduction in cell viability or proliferation due to this compound treatment. The assay can be used to determine the half-maximal inhibitory concentration (IC50) of this compound, providing a quantitative measure of its potency in reducing cell viability.

Illustrative Data Table: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)MDA-MB-231 Cell Viability (% of Control)
0100 ± 5
1095 ± 4
5078 ± 6
10055 ± 7
25022 ± 5

Note: This table presents illustrative data consistent with findings where this compound inhibited cell growth in a dose-dependent manner fishersci.ca. Actual experimental results may vary depending on cell type, incubation time, and specific experimental conditions.

Furthermore, the MTT assay can be coupled with other experimental manipulations, such as gene silencing, to explore the mechanisms underlying this compound's efficacy. For instance, measuring cell viability by MTT after siRNA-mediated knockdown of specific genes in the presence of this compound can help determine if those genes play a role in mediating resistance or sensitivity to the compound nih.gov.

Lactate (B86563) Dehydrogenase (LDH) Release Assays for Necrotic Cell Death Quantification

The release of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, into the cell culture supernatant is a widely accepted indicator of plasma membrane damage and cell death, particularly necrosis nih.govnih.govguidetopharmacology.orgresearchgate.net. The LDH assay quantifies the amount of LDH released from compromised cells.

Research into this compound has utilized the LDH assay to assess the extent of cell death induced by the compound nih.gov. By measuring LDH activity in the supernatant of cells treated with this compound, researchers can quantify the degree of membrane integrity loss, which is characteristic of necrotic cell death. This assay is particularly valuable when investigating caspase-independent cell death pathways, as this compound is known to induce programmed necrosis citeab.comnih.govalibaba.com. Comparing LDH release in cells treated with this compound to control cells or cells treated with known inducers of necrosis or apoptosis helps to characterize the mode of cell death.

Illustrative Data Table: this compound-Induced LDH Release

TreatmentLDH Release (% of Maximum Lysis)
Untreated Control10 ± 3
This compound (250 µM)75 ± 8
Positive Control (Triton X-100)100 ± 5

Note: This table presents illustrative data demonstrating significant LDH release upon this compound treatment, indicative of cell membrane damage and necrotic cell death. Actual experimental results may vary.

Studies have employed the LDH assay in conjunction with inhibitors of specific cell death pathways, such as necroptosis inhibitors, to further confirm the nature of this compound-induced cell death nih.gov.

Molecular Biology Techniques for Mechanistic Delineation

Beyond quantifying cell death, understanding how this compound exerts its effects requires delving into the molecular changes within the cell. Techniques from molecular biology are crucial for identifying affected proteins, determining their localization, and assessing the functional significance of specific genes.

Immunoblotting for Protein Expression and Modification Analysis (e.g., AIF, uPA, signaling markers)

Immunoblotting (Western blotting) is a fundamental technique used to detect and quantify specific proteins in cell or tissue lysates alibaba.com. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Immunoblotting has been instrumental in investigating the molecular targets and downstream effects of this compound. For instance, studies have used immunoblotting to examine the expression levels of proteins implicated in cell death pathways, such as Apoptosis Inducing Factor (AIF) nih.govalibaba.com. Given that this compound is an intracellular uPA inhibitor, immunoblotting can also be used to assess the levels of uPA itself or related proteins in different cellular compartments fishersci.caciteab.comnih.govalibaba.comguidetomalariapharmacology.org.

Furthermore, immunoblotting allows for the detection of post-translational modifications, such as phosphorylation, which can alter protein activity. While not explicitly detailed for this compound in the provided snippets for signaling markers, this technique is broadly applicable to investigate if this compound impacts signaling pathways by altering the phosphorylation status of key proteins.

Immunoblotting is also used to confirm the efficiency of gene silencing experiments by demonstrating the reduction in target protein levels after siRNA treatment nih.gov.

Illustrative Immunoblotting Findings:

Research on this compound has shown changes in the levels or localization of key proteins:

AIF: Immunoblotting of cellular fractions revealed the translocation of AIF from the cytosol to the nucleus upon this compound treatment nih.gov.

Cyclin D1: Immunoblotting confirmed significant knockdown of Cyclin D1 protein levels following siRNA treatment nih.gov.

Beclin1 and LC3: Immunoblotting was used to assess the levels of the autophagy-related proteins Beclin1 and LC3 (specifically the conversion of LC3-I to LC3-II) in response to this compound, indicating the induction of autophagy nih.gov.

Subcellular Fractionation Techniques for Protein Localization Studies

Subcellular fractionation is a technique used to separate different cellular components or organelles, such as the nucleus, cytoplasm, mitochondria, and membranes rcsb.orglipidmaps.orgguidetomalariapharmacology.orggenominfo.org. This allows for the analysis of protein localization within the cell.

In the context of this compound research, subcellular fractionation has been crucial for understanding the mechanism of AIF-mediated cell death. Since AIF is typically located in the mitochondria, its translocation to the nucleus is a key event in caspase-independent programmed necrosis citeab.comnih.govalibaba.com. By fractionating cells treated with this compound into nuclear and cytosolic components and then performing immunoblotting for AIF, researchers can demonstrate this translocation nih.gov. This provides direct evidence supporting the involvement of AIF in this compound-induced cell death.

The process typically involves cell lysis, followed by a series of centrifugation steps at different speeds to pellet organelles of varying densities. The resulting fractions are then collected and subjected to downstream analysis, such as immunoblotting, using antibodies against marker proteins for each fraction to confirm purity (e.g., Histone H3 or CREB for nuclear fraction, GAPDH for cytosolic fraction) nih.govrcsb.orggenominfo.org.

Gene Silencing Approaches (e.g., siRNA-mediated knockdown of AIF, cell cycle regulators)

Gene silencing techniques, particularly using small interfering RNAs (siRNAs), are powerful tools for reducing the expression of specific genes to investigate their function researchgate.netuni-freiburg.defrontiersin.org. siRNA molecules are designed to target a particular mRNA sequence, leading to its degradation and a reduction in the corresponding protein level.

siRNA-mediated knockdown has been applied in this compound research to determine the functional significance of specific proteins in the observed cellular effects. For example, to confirm the role of AIF in this compound-induced cell death, researchers have used siRNA to knock down AIF expression nih.gov. If the reduction of AIF levels attenuates this compound's cytotoxic effect, it provides strong evidence that AIF is a key mediator of cell death.

Similarly, siRNA knockdown of cell cycle regulators, such as Cyclin D1, has been used to investigate whether the cytotoxic effects of this compound are dependent on cell proliferation nih.gov. By knocking down Cyclin D1 and subsequently treating cells with this compound, researchers can assess if impeding cell cycle progression affects the compound's ability to induce cell death.

The process involves transfecting cells with synthetic siRNA oligonucleotides targeting the gene of interest. Control siRNAs with scrambled sequences are used to account for non-specific effects of transfection nih.govresearchgate.net. Knockdown efficiency is typically validated by immunoblotting to confirm the reduction in target protein levels nih.gov.

Illustrative Data Table: Impact of AIF Knockdown on this compound Cytotoxicity (MTT Assay)

TreatmentMDA-MB-231 Cell Viability (% of Control)
Untreated Control100 ± 5
This compound (250 µM) + Scrambled siRNA25 ± 6
This compound (250 µM) + AIF siRNA60 ± 7

Note: This table presents illustrative data suggesting that AIF knockdown partially reverses this compound cytotoxicity, consistent with findings indicating AIF's contribution to cell death nih.gov. Actual experimental results may vary.

These advanced research methodologies, when applied in concert, provide a comprehensive approach to dissecting the complex cellular and molecular mechanisms by which this compound exerts its biological effects.

Advanced Imaging and Ultrastructural Analysis

Advanced imaging techniques are crucial for visualizing the cellular impact and localization of this compound. These methods provide high-resolution information about the compound's interaction with cellular components and the resulting morphological alterations.

Confocal Immunofluorescence Microscopy for Intracellular Localization

Confocal immunofluorescence microscopy has been applied to study the intracellular localization of proteins in response to this compound treatment. For instance, this technique was used to examine the localization of Apoptosis Inducing Factor (AIF) in cells treated with this compound plos.org. Both confocal immunofluorescence microscopy and cellular fractionation assays revealed a significant translocation of AIF from the cytosol (presumably mitochondria) to the nucleus specifically upon treatment with cytotoxic concentrations of UCD38B plos.org. This suggests a role for AIF in the caspase-independent necrotic pathway induced by this compound sigmaaldrich.complos.org.

Electron Microscopy for Morphological Changes (ER dilation, mitochondrial swelling)

Transmission electron microscopy has been employed to analyze the ultrastructural changes in cells treated with this compound plos.org. Studies have observed that this compound triggers the formation of large intracellular vacuoles and membranous structures derived from intracellular organelles plos.org. These morphological changes are frequently associated with cellular stress plos.org. While specific mentions of endoplasmic reticulum (ER) dilation or mitochondrial swelling were not explicitly detailed in the search results, the analysis of "structural changes to specific intracellular organelles" and the observation of vacuole formation derived from these organelles fall under the scope of electron microscopy for morphological analysis plos.org.

Enzymatic Assays for Urokinase Plasminogen Activator Activity

Enzymatic assays are fundamental for evaluating the inhibitory effect of this compound on its purported target, urokinase plasminogen activator (uPA). This compound is characterized as a cell-permeable inhibitor of intracellular uPA targetmol.comsigmaaldrich.comhodoodo.comhodoodo.comcymitquimica.com. Research indicates that while the anti-cancer effects of amiloride (B1667095) derivatives have been linked to uPA inhibition, the precise mechanism of UCD38B-induced programmed necrosis is still being delineated plos.org. However, the compound's classification as a uPA inhibitor implies the use of enzymatic assays to confirm and quantify this inhibitory activity. Studies comparing amiloride derivatives have noted a strong correlation between cytotoxic potency and cell permeability, suggesting the importance of intracellular uPA inhibition plos.org.

Synthetic Chemistry Approaches for Novel this compound Analogs

The development of this compound as an amiloride derivative highlights the application of synthetic chemistry approaches to create novel analogs with altered properties plos.org. These approaches involve modifying the core structure of amiloride to enhance specific characteristics, such as cell permeability and target selectivity.

Methodological Considerations for Amiloride Derivative Synthesis

The synthesis of amiloride derivatives like this compound involves specific methodological considerations aimed at introducing functional groups or structural modifications to the amiloride scaffold plos.org. UCD38B itself is described as 5'-Benzylglycinyl-amiloride, or N-[6-Amino-5-[[(aminoiminomethyl)amino]carbonyl]-3-chloro-2-pyrazinyl]-glycine phenylmethyl ester hydrochloride, indicating specific chemical transformations applied to amiloride sigmaaldrich.com. These synthetic strategies are designed to yield compounds with potentially improved pharmacological profiles compared to the parent compound, amiloride plos.org.

Strategies for Modifying Hydrophobicity and Cell Permeability

A key aspect of developing amiloride derivatives like this compound involves strategies to modify their hydrophobicity and, consequently, their cell permeability plos.org. The cell permeability of UCD38B is noted as a distinguishing feature compared to other derivatives, such as UCD74A, which is described as cell-impermeant plos.orghodoodo.com. The design of UCD38B, with its benzylglycinyl modification, likely contributes to its enhanced cell permeability, allowing it to access intracellular targets like uPA targetmol.comsigmaaldrich.complos.orghodoodo.comhodoodo.comcymitquimica.com. Research has shown a correlation between the cytotoxic potency of amiloride derivatives and their cell permeability, underscoring the importance of these modifications in achieving desired biological effects plos.org.

Future Directions and Translational Research Perspectives for Ucd38b Hcl

Elucidation of Remaining Unknown Intracellular Targets

Investigation of UCD38B HCl in Other Disease Models Exhibiting Programmed Necrosis

This compound has shown promise in inducing programmed necrosis in breast cancer and glioma cells plos.orgscience.gov. Given that programmed necrosis (necroptosis) is implicated in the pathophysiology of various diseases, exploring the effects of this compound in other relevant disease models is a critical future direction nih.gov. Diseases where programmed necrosis plays a significant role include neurodegenerative diseases, ischemic reperfusion injury, and certain viral infections nih.gov. Investigating the efficacy and mechanisms of this compound in these models could reveal broader therapeutic applications beyond cancer. For instance, programmed necrosis is associated with inflammation and tissue damage in various conditions nih.gov. Understanding if this compound can modulate this process in non-cancerous settings could open doors for new therapeutic strategies.

Exploration of Combinatorial Approaches with this compound to Enhance Cellular Effects

The cell cycle-independent nature of this compound's cytotoxic effects suggests its potential for synergistic application with existing therapies plos.org. Future research should explore combinatorial approaches to enhance the cellular effects of this compound. Combining this compound with conventional chemotherapeutics or radiation therapy, which often target cycling cells, could provide a more comprehensive approach to eliminate both proliferating and non-proliferating cancer cell populations plos.org. Additionally, exploring combinations with agents that modulate programmed cell death pathways or target other aspects of cancer cell survival and proliferation could yield enhanced therapeutic outcomes.

Development of Advanced Delivery Systems for Targeted Research Applications

To maximize the therapeutic potential of this compound and minimize potential off-target effects in research settings, the development of advanced delivery systems is crucial. Targeted drug delivery systems, such as those utilizing nanoparticles, liposomes, or biodegradable polymers, can enhance the accumulation of this compound at specific research sites or within specific cell populations nih.govresearchgate.netdovepress.com. This can improve the efficacy of the compound in experimental models and provide more precise data on its effects nih.gov. Advanced delivery systems can also help overcome challenges related to solubility, stability, and cellular uptake, ensuring that this compound reaches its intended intracellular targets efficiently researchgate.netdovepress.commdpi.com. Research in this area could involve developing systems that respond to specific stimuli present in the research environment, such as pH or temperature changes, to control the release of this compound mdpi.com.

Q & A

Q. What is the primary mechanism by which UCD38B HCl induces programmed cell death in glioma cells?

this compound triggers caspase-independent necroptosis by targeting intracellular urokinase plasminogen activator (uPA), causing its mistrafficking into perinuclear mitochondria. This disrupts mitochondrial membrane potential (MMP), leading to the release of apoptosis-inducing factor (AIF) into the nucleus . Methodologically, this mechanism can be validated via immunoblotting for AIF nuclear translocation, JC-1 staining for MMP depolarization, and cytotoxicity assays (e.g., LDH release) .

Q. How can researchers assess this compound's cytotoxicity in non-proliferating cancer cells?

Use cell cycle arrest models, such as siRNA-mediated cyclin D1 knockdown or acidification-induced arrest, combined with viability assays (e.g., trypan blue exclusion or FACS analysis). UCD38B's efficacy in non-dividing cells is demonstrated by its ability to reduce mitochondrial membrane potential and induce AIF-mediated death independent of proliferation status .

Q. What experimental controls are essential when studying this compound's effects on uPA activity?

Include cell-impermeant analogs (e.g., UCD74A) as negative controls to distinguish intracellular vs. extracellular uPA inhibition. Validate specificity via competitive enzymatic assays (IC50 = 7 μM for uPA) and immunocytochemistry to track uPA localization .

Advanced Research Questions

Q. How can contradictory data on this compound's cell death pathways (e.g., caspase involvement) be resolved?

Contradictions may arise from cell type-specific responses or experimental conditions. To address this:

  • Use PARP-1 inhibitors (e.g., 3-AB) to rule out caspase-dependent pathways.
  • Perform simultaneous caspase-3 cleavage and AIF nuclear translocation assays.
  • Cross-reference with phospho-gH2AX levels to exclude DNA damage-mediated necrosis .

Q. What statistical approaches are optimal for analyzing this compound dose-response data in cytotoxicity studies?

Apply one-way ANOVA with Bonferroni’s post-hoc test for pairwise comparisons of cell viability across concentrations. Report mean ± standard deviation and validate normality assumptions using software like SigmaStat . For non-linear responses (e.g., IC50 calculations), use nonlinear regression models .

Q. How can researchers design experiments to differentiate this compound's effects on AIF translocation versus other necroptotic pathways?

  • Use fluorescence microscopy with AIF-specific antibodies to quantify nuclear vs. cytoplasmic AIF ratios (see Figure 2B in ).
  • Combine MMP depolarization assays (JC-1 staining) with AIF siRNA knockdown to confirm causality.
  • Compare results with positive controls (e.g., protonophores for MMP collapse) and negative controls (untreated/DMSO) .

Q. What methodologies validate this compound's specificity for intracellular uPA over plasmalemmal targets?

  • Conduct subcellular fractionation followed by uPA activity assays in mitochondrial vs. cytoplasmic extracts.
  • Use confocal microscopy with uPA-fluorescent conjugates to visualize perinuclear mitochondrial colocalization after UCD38B treatment .

Data Interpretation and Reproducibility

Q. How should researchers address variability in AIF nuclear translocation observed across this compound studies?

Variability may stem from differences in cell permeability, treatment duration, or AIF detection methods. Mitigate this by:

  • Standardizing protocols for fixation and antibody dilution (e.g., 1:10,000 for secondary antibodies).
  • Including CREB or H3 as nuclear loading controls in immunoblots .

Q. What steps ensure reproducibility of this compound's mitochondrial effects in independent labs?

  • Provide detailed supplemental materials, including raw fluorescence microscopy images, JC-1 staining protocols, and exact siRNA sequences for cyclin D1 knockdown .
  • Adhere to IUPAC naming conventions and report physicochemical properties (e.g., solubility, stability) in experimental sections .

Ethical and Methodological Considerations

Q. How can researchers ethically justify using this compound in studies involving human-derived glioma cell lines?

Follow institutional guidelines for biosafety and human tissue use. Clearly document cell line provenance (e.g., U87MG sources), obtain ethics approvals for patient-derived samples, and disclose conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UCD38B HCl
Reactant of Route 2
Reactant of Route 2
UCD38B HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.